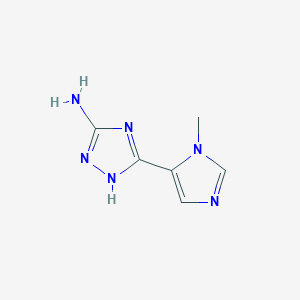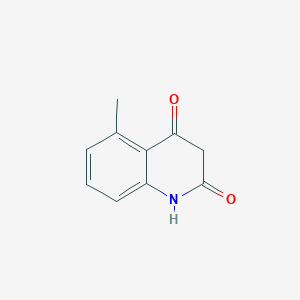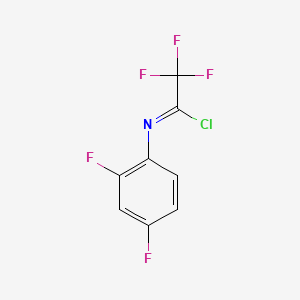
1-Isothiocyanatoisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isothiocyanatoisoquinoline is a chemical compound belonging to the class of isoquinolines, which are nitrogen-containing heterocyclic compounds. Isoquinolines are known for their wide range of biological activities and are found in many natural products and pharmaceutical ingredients . The molecular formula of this compound is C10H6N2S, and it has a molecular weight of 186.23 g/mol .
Métodos De Preparación
The synthesis of 1-Isothiocyanatoisoquinoline can be achieved through various methods. One common approach involves the reaction of isoquinoline with thiophosgene or its derivatives. Another method includes the use of carbon disulfide and primary amines under basic conditions to form dithiocarbamate salts, which are then desulfurized to yield the isothiocyanate . Industrial production methods often focus on optimizing these reactions for higher yields and lower toxicity, using safer reagents and solvents .
Análisis De Reacciones Químicas
1-Isothiocyanatoisoquinoline undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where nucleophiles replace the isothiocyanate group.
Cyclization: It can undergo cyclization reactions to form various heterocyclic compounds.
Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Isothiocyanatoisoquinoline has numerous applications in scientific research:
Biology: This compound has shown potential in biological studies due to its ability to interact with various biomolecules.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Isothiocyanatoisoquinoline involves its interaction with cellular proteins and enzymes. It can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This compound also affects various signaling pathways, including those involved in cell proliferation and apoptosis .
Comparación Con Compuestos Similares
1-Isothiocyanatoisoquinoline can be compared with other isoquinoline derivatives such as:
Isoquinoline: A simpler structure with similar biological activities.
Quinoline: Another nitrogen-containing heterocycle with a different ring structure but similar reactivity.
Phenyl isothiocyanate: A related compound with a different aromatic ring but similar functional group.
The uniqueness of this compound lies in its specific reactivity and biological activity, making it a valuable compound in various fields of research and industry .
Propiedades
Fórmula molecular |
C10H6N2S |
|---|---|
Peso molecular |
186.24 g/mol |
Nombre IUPAC |
1-isothiocyanatoisoquinoline |
InChI |
InChI=1S/C10H6N2S/c13-7-12-10-9-4-2-1-3-8(9)5-6-11-10/h1-6H |
Clave InChI |
ZBTDUJCBDLIPFG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CN=C2N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Iodo-8-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13682022.png)


![2-Methyl-5-oxaspiro[3.5]nonan-8-ol](/img/structure/B13682036.png)

![1,4-Dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13682067.png)
![Methyl 5-Methyl-2-[4-(trifluoromethyl)phenyl]imidazole-4-carboxylate](/img/structure/B13682081.png)

![3-[1-(2-Methoxyethyl)-4-pyrazolyl]phenylboronic Acid](/img/structure/B13682113.png)
![6-Bromo-5-methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13682116.png)



